1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C24H19F3N4O3 and its molecular weight is 468.436. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications:
- A study by Lee et al. (2018) synthesized derivatives of 4-aryl-thieno[1,4]diazepin-2-one, showing potent antiproliferative activities against melanoma and hematopoietic cell lines, indicating potential as anticancer agents (Lee et al., 2018).
Radiolabeling and Receptor Studies
2. Akgün et al. (2009) developed novel radioiodinated 1,4-benzodiazepines targeting cholecystokinin receptors for in vivo tumor targeting. This indicates its potential use in cancer diagnostics (Akgün et al., 2009).
Antioxidant Activity
3. George et al. (2010) synthesized and evaluated the antioxidant activity of various derivatives, including 5-phenyl-1H-1,4-diazepin-3-yl urea compounds, showing their potential in antioxidant applications (George et al., 2010).
Pharmaceutical Formulation and Absorption Studies
4. Yano et al. (1996) investigated polymorphs of a similar compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), for improvements in dissolution and absorption, indicating its significance in pharmaceutical formulations (Yano et al., 1996).
properties
IUPAC Name |
1-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[2-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O3/c1-31-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)29-21(22(31)32)30-23(33)28-17-12-6-8-14-19(17)34-24(25,26)27/h2-14,21H,1H3,(H2,28,30,33)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOGSTVNSZPFRH-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3OC(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC=C3OC(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-(trifluoromethoxy)phenyl)urea |
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